molecular formula C9H15NO2 B121256 (S)-Methyl 1-allylpyrrolidine-2-carboxylate CAS No. 152668-35-4

(S)-Methyl 1-allylpyrrolidine-2-carboxylate

Cat. No. B121256
CAS RN: 152668-35-4
M. Wt: 169.22 g/mol
InChI Key: MZCQQCAGBZDISA-QMMMGPOBSA-N
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Description

(S)-Methyl 1-allylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral molecule that is synthesized through a specific method and has shown promising results in various studies.

Scientific Research Applications

(S)-Methyl 1-allylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, catalysis, and asymmetric synthesis. It has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-allylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to act as a chiral agent, facilitating various chemical reactions by inducing chirality in the reaction products. It has also been shown to exhibit catalytic activity in certain reactions.
Biochemical and Physiological Effects:
(S)-Methyl 1-allylpyrrolidine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low cytotoxicity in certain cell lines. Further studies are needed to fully understand its effects on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-Methyl 1-allylpyrrolidine-2-carboxylate is its ease of synthesis and low cost. Additionally, it has shown promising results in various chemical reactions and has potential applications in various scientific fields. However, its limited solubility in certain solvents and lack of extensive studies on its biochemical and physiological effects are some of the limitations for lab experiments.

Future Directions

There are several future directions for the study of (S)-Methyl 1-allylpyrrolidine-2-carboxylate. One potential direction is to further explore its potential applications as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential use as a catalyst in various chemical reactions also warrants further investigation. Overall, the study of (S)-Methyl 1-allylpyrrolidine-2-carboxylate has significant potential for advancing scientific research in various fields.

Synthesis Methods

(S)-Methyl 1-allylpyrrolidine-2-carboxylate is synthesized through a specific method that involves the reaction of L-proline with allyl bromide in the presence of sodium carbonate. The resulting product is then treated with methyl iodide to yield (S)-Methyl 1-allylpyrrolidine-2-carboxylate. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.

properties

IUPAC Name

methyl (2S)-1-prop-2-enylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3,8H,1,4-7H2,2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCQQCAGBZDISA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 1-allylpyrrolidine-2-carboxylate

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